molecular formula C15H21N3O2 B2650151 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide CAS No. 2034387-41-0

3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide

Cat. No.: B2650151
CAS No.: 2034387-41-0
M. Wt: 275.352
InChI Key: YJXWUJVZIXXFJL-UHFFFAOYSA-N
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Description

3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is a complex organic compound that features a pyrrolidine ring, a pyridine moiety, and a cyclopropylmethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring, the introduction of the cyclopropylmethoxy group, and the attachment of the pyridin-3-ylmethyl group. Common synthetic routes may involve:

    Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Cyclopropylmethoxy Group: This step may involve the use of cyclopropylmethanol and appropriate reagents to introduce the cyclopropylmethoxy group.

    Attachment of the Pyridin-3-ylmethyl Group: This can be done through nucleophilic substitution reactions using pyridin-3-ylmethyl halides or similar compounds.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.

Chemical Reactions Analysis

Types of Reactions

3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the pyridine moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a candidate for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved will depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-(cyclopropylmethoxy)-N-(pyridin-2-ylmethyl)pyrrolidine-1-carboxamide
  • 3-(cyclopropylmethoxy)-N-(pyridin-4-ylmethyl)pyrrolidine-1-carboxamide
  • 3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)piperidine-1-carboxamide

Uniqueness

3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

3-(cyclopropylmethoxy)-N-(pyridin-3-ylmethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c19-15(17-9-13-2-1-6-16-8-13)18-7-5-14(10-18)20-11-12-3-4-12/h1-2,6,8,12,14H,3-5,7,9-11H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJXWUJVZIXXFJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1COC2CCN(C2)C(=O)NCC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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